Drimenol
Overview
Description
Drimenol is a naturally occurring sesquiterpenoid alcohol found in various aromatic plants, such as Polygonum minus and Drimys winteri . It is known for its distinct odor and diverse biological activities, including antifungal, antibacterial, anti-insect, antiparasitic, cytotoxic, anticancer, and antioxidant effects .
Scientific Research Applications
Drimenol has a wide range of scientific research applications:
Chemistry: Used as a synthon for synthesizing other drimane-type compounds.
Biology: Exhibits broad-spectrum antifungal and antibacterial activities.
Medicine: Potential therapeutic applications due to its cytotoxic and anticancer properties.
Industry: Utilized in the fragrance and cosmetic industries for its distinct odor.
Mechanism of Action
Target of Action
Drimenol, also known as (-)-Drimenol, is a sesquiterpene alcohol that displays diverse bioactivities . The primary targets of this compound are the Crk1 kinase associated gene products, Ret2, Cdc37, and novel putative targets orf19.759, orf19.1672, and orf19.4382 . These targets are involved in various cellular activities, including protein trafficking between the Golgi apparatus and the endoplasmic reticulum, protein secretion, and cell signaling .
Mode of Action
This compound interacts with its targets by affecting cellular activities related to protein trafficking and cell signaling . It is synthesized from farnesyl pyrophosphate (FPP) through a two-step process: the cyclization of FPP into drimenyl pyrophosphate and the dephosphorylation of drimenyl pyrophosphate into this compound . This process is catalyzed by this compound synthases (DMSs), which belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily .
Biochemical Pathways
The biochemical pathway of this compound involves the cyclization of farnesyl pyrophosphate (FPP) into drimenyl pyrophosphate and the subsequent dephosphorylation of drimenyl pyrophosphate into this compound . This process is facilitated by this compound synthases (DMSs), which are part of the haloacid dehalogenase (HAD)-like hydrolase superfamily . The cyclization and dephosphorylation reactions are essential for the efficient production of this compound .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a broad-spectrum antifungal agent . At high concentrations, it causes rupture of the fungal cell wall/membrane . In a nematode model of C. albicans infection, this compound rescued the worms from C. albicans-mediated death, indicating that this compound is tolerable and bioactive in metazoans .
Result of Action
This compound has a fungicidal effect, causing 100% death of various fungi at concentrations of 8 – 64 µg/ml . It not only acts against C. albicans but also inhibits other fungi such as Aspergillus, Cryptococcus, Pneumocystis, Blastomyces, Saksenaea, and fluconazole-resistant strains of C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. auris . At a high concentration (100 μg/ml), this compound causes rupture of the fungal cell wall/membrane .
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The complete elucidation of the biosynthetic pathway of drimane-type sesquiterpene esters from Aspergillus calidoustus has been reported. This involves a drimenol cyclase having the same catalytic function previously only reported in plants . These findings have deepened our understanding of how fungi synthesize drimane-type sesquiterpenes and the corresponding esters .
Biochemical Analysis
Biochemical Properties
Drimenol interacts with various enzymes, proteins, and other biomolecules. For instance, this compound synthases (DMSs) of marine bacterial origin have been identified . These DMSs belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily . They catalyze two continuous reactions: the cyclization of farnesyl pyrophosphate (FPP) into drimenyl pyrophosphate and dephosphorylation of drimenyl pyrophosphate into this compound .
Cellular Effects
It is known that this compound and related drimanes have wide-ranging biological and pharmacological activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with enzymes. For instance, the DMSs utilize both the DDxxE motif of the N-domain and the DxDTT motif of the C-domain in their reactions . These motifs contribute to the capture of the pyrophosphate moiety of FPP inside the catalytic site of the DMS, which is essential for efficient cyclization and subsequent dephosphorylation reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway that includes the cyclization of FPP into drimenyl pyrophosphate and its subsequent dephosphorylation into this compound . This pathway involves the interaction of this compound with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the conventional methods for synthesizing drimenol involves the treatment of drimane-8α,11-diol 11-monoacetate with sulfuric acid in ethanol . This process is favored for its mild conditions and good yield. Another method involves the synthesis from ambreinolide, which undergoes dehydrogenation, ozonolysis, and reduction to yield drimane-8α,11-diol, followed by dehydration and saponification to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the bark of Drimys winteri and other plants . The extraction process often includes maceration and distillation techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Drimenol undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it can be oxidized to form drimenone or reduced to produce drimanediol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like phosphorus oxychloride and boron trifluoride etherate.
Major Products:
Oxidation: Drimenone
Reduction: Drimanediol
Substitution: Various drimane derivatives
Comparison with Similar Compounds
Drimenol is unique among drimane-type sesquiterpenoids due to its broad spectrum of biological activities and distinct odor . Similar compounds include:
Albicanol: Another drimane-type sesquiterpenoid with antifungal properties.
Polygodial: Known for its antifungal and antibacterial activities.
Warburganal: Exhibits strong antifungal and cytotoxic effects.
Properties
IUPAC Name |
[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWSKUKBAWWOJL-KCQAQPDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CO)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468-68-8 | |
Record name | (-)-Drimenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=468-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Drimenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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